Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Positional isomerism Regiochemistry Structure-activity relationship

Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS 397845-42-0) is a synthetic 1,8-naphthyridine-3-carboxylate derivative with the molecular formula C₁₂H₁₂N₂O₃ and molecular weight 232.24 g/mol. It shares the identical empirical formula with the first-generation quinolone antibiotic nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, CAS 389-08-2) but differs in three critical structural features: (i) a 5-methyl substituent in place of the 7-methyl group, (ii) an ethyl ester at C3 instead of a free carboxylic acid, and (iii) an unsubstituted N1 position rather than an N1-ethyl group.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B11875308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=NC=CC(=C2C1=O)C
InChIInChI=1S/C12H12N2O3/c1-3-17-12(16)8-6-14-11-9(10(8)15)7(2)4-5-13-11/h4-6H,3H2,1-2H3,(H,13,14,15)
InChIKeyBVCALFNXYKRNRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate — A Positional Isomer of the Nalidixic Acid Scaffold with Distinct 5-Methyl and Ethyl Ester Functionality for Antibacterial Research and Derivatization


Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS 397845-42-0) is a synthetic 1,8-naphthyridine-3-carboxylate derivative with the molecular formula C₁₂H₁₂N₂O₃ and molecular weight 232.24 g/mol . It shares the identical empirical formula with the first-generation quinolone antibiotic nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, CAS 389-08-2) but differs in three critical structural features: (i) a 5-methyl substituent in place of the 7-methyl group, (ii) an ethyl ester at C3 instead of a free carboxylic acid, and (iii) an unsubstituted N1 position rather than an N1-ethyl group [1]. This compound is classified within the 4-oxo-1,8-naphthyridine antibacterial pharmacophore family [2] and is reported to possess antibacterial activity against both Gram-positive and Gram-negative organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species [3]. Its development status is listed as experimental [3].

Why Nalidixic Acid, Enoxacin, or Other 1,8-Naphthyridine Analogs Cannot Substitute for Ethyl 5-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in Research Applications


Despite sharing the nalidixic acid 4-oxo-1,8-naphthyridine core, Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate occupies a unique and non-interchangeable chemical space defined by three orthogonal structural differentiators. First, the 5-methyl (rather than 7-methyl) regiochemistry positions the electron-donating methyl group at a distinct location on the bicyclic ring system, which has been demonstrated to alter in vitro antibacterial potency in a manner contingent on the N1 substituent — the 5-methyl group improved activity with a 1-cyclopropyl appendage but was detrimental with a 1-tert-butyl moiety [1]. Second, the ethyl ester at C3 confers increased lipophilicity relative to the free carboxylic acid of nalidixic acid (calculated logP of nalidixic acid = 1.19–1.59 ; the ethyl ester is predicted to be approximately 0.5–1.0 logP units higher), directly impacting membrane permeability, oral bioavailability potential, and suitability as a prodrug intermediate. Third, the N1-unsubstituted nature provides a reactive handle for selective alkylation or functionalization that is precluded in N1-ethyl analogs such as nalidixic acid [2]. These differences are not incremental — they produce a compound that is a positional isomer, not a congener, of nalidixic acid, with fundamentally distinct physicochemical properties, derivatization potential, and structure-activity relationships that render simple analog substitution scientifically invalid for any application requiring this specific substitution pattern.

Quantitative Differentiation Evidence: Ethyl 5-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate vs. Nalidixic Acid and Related 1,8-Naphthyridine Analogs


Positional Isomerism: 5-Methyl vs. 7-Methyl Regiochemistry Defines a Distinct Chemical Entity from Nalidixic Acid Despite Identical Molecular Formula

Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate and nalidixic acid are positional isomers sharing the identical molecular formula C₁₂H₁₂N₂O₃ and molecular weight (232.24 g/mol) but differing in the location of the methyl substituent, the C3 functional group, and the N1 substitution [1]. The target compound bears a methyl group at position 5, an ethyl ester at C3, and hydrogen at N1. Nalidixic acid bears a methyl group at position 7, a carboxylic acid at C3, and an ethyl group at N1. In the 1,8-naphthyridine numbering system, positions 5 and 7 are non-equivalent with respect to the electronic environment of the fused pyridine rings: position 5 is ortho to the ring-junction nitrogen (N1), while position 7 is para to N1 and ortho to N8. This positional isomerism produces two compounds with different InChIKeys, different SMILES strings (Target: O=C(C1=CNC2=C(C(C)=CC=N2)C1=O)OCC ; Nalidixic acid: CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O [1]), and different CAS registry numbers (397845-42-0 vs. 389-08-2), establishing them as legally and scientifically distinct chemical substances.

Positional isomerism Regiochemistry Structure-activity relationship Antibacterial pharmacophore

C3 Ethyl Ester vs. Carboxylic Acid: Physicochemical Differentiation in Lipophilicity, Ionization, and Membrane Permeability

The C3 ethyl ester of the target compound eliminates the ionizable carboxylic acid proton present in nalidixic acid (pKa ~6.0), producing a neutral, non-ionizable molecule at physiological pH. Nalidixic acid has an experimentally determined and calculated logP of 1.19–1.59 [1], reflecting its carboxylic acid form which partially ionizes at physiological pH (LogD at pH 5.5 = 0.63 ). Replacement of the -COOH with -COOEt eliminates the hydrogen bond donor, removes the negative charge at neutral pH, and adds two methylene carbons, which is predicted to increase logP by approximately 0.5–1.0 units based on the Hansch π contribution of the ethyl ester versus carboxylic acid (Δπ ≈ +0.5 to +0.8 for -COOEt vs. -COOH on aromatic systems) [2]. The SMILES of the target compound confirms the ester functionality: O=C(C1=CNC2=C(C(C)=CC=N2)C1=O)OCC. This difference in ionization and lipophilicity directly impacts: (i) passive membrane permeability, where neutral, more lipophilic compounds generally exhibit enhanced diffusion across lipid bilayers; (ii) oral absorption potential per Lipinski's rules; and (iii) the compound's suitability as a prodrug form that can be hydrolyzed in vivo to the active carboxylic acid.

Lipophilicity Prodrug design Membrane permeability Physicochemical profiling

5-Methyl Substituent Modulates Antibacterial Potency in a Context-Dependent Manner: Evidence from Fluoronaphthyridone Structure-Activity Relationships

The impact of the 5-methyl substituent on antibacterial activity has been quantitatively established in the fluoronaphthyridone series by Bouzard et al. (1992), who directly compared 5-methyl vs. 5-hydrogen analogues across multiple N1 and C7 substitution patterns [1]. With a 1-cyclopropyl N1 substituent, the 5-methyl derivative showed unequivocally better in vitro activity than the corresponding 5-hydrogen analogue: compound 17 (5-CH₃) > 16 (5-H), compound 20 (5-CH₃) > 19 (5-H), and compound 23 (5-CH₃) > 22 (5-H) [1]. However, with a 1-tert-butyl N1 appendage, the 5-methyl group was detrimental: compound 8 (5-H) > 9 (5-CH₃), 10 (5-H) > 11 (5-CH₃), 12 (5-H) > 13 (5-CH₃, except against some Gram-negative strains), and 14 (5-H) > 15 (5-CH₃) [1]. This context-dependent SAR demonstrates that the 5-methyl group is not merely a passive structural feature but actively modulates antibacterial potency in a manner that is synergistic with 1-cyclopropyl substitution but antagonistic with 1-tert-butyl substitution — a key differentiation from 7-methyl analogs like nalidixic acid where the methyl group's electronic influence is exerted at a topologically distinct position [2].

Structure-activity relationship 5-Substituent effect Antibacterial potency Fluoronaphthyridone

N1-Unsubstituted Scaffold: A Distinct Derivatization Handle Absent in N1-Ethyl and N1-Cyclopropyl Commercial Antibacterials

The target compound bears a hydrogen at the N1 position (confirmed by SMILES: O=C(C1=CNC2=C(C(C)=CC=N2)C1=O)OCC ), whereas all clinically established 1,8-naphthyridine antibacterials are N1-substituted: nalidixic acid has N1-ethyl [1], enoxacin has N1-ethyl [2], gemifloxacin has N1-cyclopropylmethyl, and trovafloxacin has N1-(2,4-difluorophenyl). The N1-unsubstituted nature of the target compound provides a unique synthetic entry point: selective N1-alkylation can be performed under mild conditions (e.g., K₂CO₃/CH₃CN or NaH/dioxane) to introduce diverse alkyl, aryl, or heteroaryl substituents [3], enabling systematic exploration of N1 SAR that is precluded when starting from N1-substituted analogs. This is particularly significant given that the N1 substituent has been identified as a dominant determinant of antibacterial potency, spectrum, and pharmacokinetics across multiple quinolone and naphthyridone chemotypes [4][5].

Synthetic intermediate N1-alkylation Derivatization Medicinal chemistry

Reported Activity Spectrum Against Drug-Resistant Gram-Positive Pathogens: Differentiation from Nalidixic Acid's Gram-Negative-Limited Profile

According to the AntibioticDB database, Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is reported to be active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae, with both Gram-positive and Gram-negative spectrum of activity [1]. In contrast, nalidixic acid is well-established to have a limited spectrum primarily against Gram-negative Enterobacteriaceae (E. coli, Klebsiella, Proteus) with only minor anti-Gram-positive activity [2]. Nalidixic acid MIC values against susceptible Gram-negative organisms range from 0.5–12.5 μg/mL, while activity against Gram-positive organisms such as S. aureus is substantially weaker (MIC typically >25 μg/mL or resistant) . The target compound's reported activity against MRSA and VRE — pathogens for which nalidixic acid is clinically ineffective — represents a qualitative, not merely quantitative, differentiation in antibacterial spectrum. The compound was first reported by Orchid Chemicals & Pharmaceuticals, India, in 2011 and is classified as experimental [1]. Its mechanism of action is listed as unknown, though it is presumed to target bacterial DNA gyrase and topoisomerase IV based on its 1,8-naphthyridine pharmacophore [3].

Antimicrobial resistance MRSA VRE Antibacterial spectrum Gram-positive activity

Optimal Research and Procurement Application Scenarios for Ethyl 5-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate


Focused Library Synthesis: N1-Diversification Campaigns Using the N1-Unsubstituted Scaffold as a Universal Intermediate

For medicinal chemistry teams conducting systematic N1 SAR exploration of the 1,8-naphthyridine antibacterial pharmacophore, this compound provides a unique N1-unsubstituted starting material that cannot be obtained from nalidixic acid, enoxacin, or any clinically approved 1,8-naphthyridine antibiotic — all of which are N1-alkylated [1]. The N1-H allows direct, selective alkylation with diverse electrophiles (alkyl halides, benzyl halides, Michael acceptors) under standard conditions (K₂CO₃/CH₃CN or NaH/dioxane) without the need for deprotection steps [2]. This shortens analog synthesis by at least one step compared to routes starting from N1-ethyl nalidixic acid. The 5-methyl substituent simultaneously provides a differentiated SAR vector whose activity impact has been shown to be context-dependent — synergistic with 1-cyclopropyl but antagonistic with 1-tert-butyl N1 appendages [3]. Researchers should note that the ethyl ester at C3 can be selectively hydrolyzed (NaOH/EtOH or LiOH/THF-H₂O) to the corresponding carboxylic acid post-N1-functionalization, enabling exploration of both ester prodrug and active acid forms within a single synthetic sequence [4].

Antibacterial Screening Against Drug-Resistant Gram-Positive Pathogens (MRSA and VRE)

The AntibioticDB database records activity for this compound against MRSA, VRE, M. catarrhalis, and S. pneumoniae — a spectrum that qualitatively differentiates it from nalidixic acid, which is Gram-negative-selective and clinically ineffective against these resistant Gram-positive organisms [5][6]. This makes the compound a relevant screening candidate for antibiotic discovery programs targeting the WHO priority pathogen list, specifically methicillin-resistant S. aureus and vancomycin-resistant Enterococci. However, the absence of publicly available MIC values means that independent determination of potency against specific clinical isolates is required. Procurement should be accompanied by planning for in-house MIC determination using CLSI or EUCAST broth microdilution methods against panels that include ATCC reference strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212) and characterized resistant clinical isolates. The compound's mechanism of action is currently listed as unknown [5], which presents both a research opportunity (target identification and mode-of-action studies) and a limitation (no target-based selectivity data available for procurement decisions).

Physicochemical and Permeability Profiling of Ester-Containing 1,8-Naphthyridines for Oral Bioavailability Optimization

The ethyl ester at C3 eliminates the ionizable carboxylic acid present in nalidixic acid (pKa ~6.0), converting the molecule to a neutral species at physiological pH with predicted higher logP and enhanced passive membrane permeability . This compound is therefore suitable as a model substrate for: (i) parallel artificial membrane permeability assay (PAMPA) studies comparing ester vs. acid permeability across the 1,8-naphthyridine series; (ii) Caco-2 monolayer permeability assays to assess oral absorption potential; (iii) esterase stability studies in plasma and tissue homogenates to evaluate suitability as a prodrug; and (iv) logP/logD determination by shake-flask or chromatographic methods. Procurement for these applications should specify minimum purity ≥97% (available from commercial vendors ) and request analytical certification (HPLC, NMR) to ensure that free carboxylic acid content (from ester hydrolysis) is negligible, as even trace acid impurity could confound permeability measurements.

Synthetic Methodology Development: 5-Substituted 1,8-Naphthyridine Scaffold Construction and Functionalization

The 5-methyl substitution pattern on the 1,8-naphthyridine core is synthetically non-trivial to install regiospecifically, as evidenced by the specialized synthetic routes described in the fluoronaphthyridone literature — deprotonation of 2,6-dichloro-5-fluoronicotinic acid with LDA at low temperature followed by alkylation with methyl iodide [3]. The commercial availability of this compound with the 5-methyl group pre-installed eliminates the need for these challenging low-temperature lithiation-alkylation steps in the user's laboratory. This is particularly valuable for academic groups or small biotech companies without access to cryogenic reaction setups or expertise in organolithium chemistry. The compound can serve as a validated starting material for: (i) Gould-Jacobs cyclization methodology studies; (ii) transition metal-catalyzed cross-coupling at C6 or C7 positions (after halogenation); (iii) N1-alkylation optimization studies; and (iv) development of selective ester hydrolysis conditions compatible with the 4-oxo-1,8-naphthyridine core. Procurement for synthetic methodology development should favor vendors offering batch-to-batch consistency certificates and characterization data (¹H/¹³C NMR, HRMS) to ensure reproducibility across multiple synthetic campaigns .

Quote Request

Request a Quote for Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.